Journal Name:International Journal of Automotive Technology
Journal ISSN:1229-9138
IF:1.557
Journal Website:http://www.ijat.net/
Year of Origin:0
Publisher:Korean Society of Automotive Engineers
Number of Articles Per Year:108
Publishing Cycle:Bimonthly
OA or Not:Not
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-03-21 , DOI:
10.1016/s1872-2067(23)64401-8
The catalytic transformation of renewable biomass oil (mainly comprising fatty acids and triglycerides) into high-value alkanes is a versatile technique, and Ni-based catalysts are considered to be the most suitable substitutes for precious metals. Ni nanoparticles supported on CeO2 carriers, prepared by hydrothermal synthesis (Ni/H-CeO2) with abundant oxygen vacancies, exhibited superior catalytic activity compared to precious metal catalysts. For the hydrodeoxygenation of palmitic acid, the Ni/H-CeO2 catalyst converted palmitic acid into pentadecane with a 94.8% selectivity under mild reaction conditions. The outstanding catalytic performance of Ni/H-CeO2 can be attributed to the synergistic effect between the Ni nanoparticles for activating hydrogen and the abundant oxygen vacancies for adsorbing oxygen from palmitic acid. The abundant oxygen vacancies of Ni/H-CeO2 improved the interaction between the Ni metal and CeO2 support, as confirmed by density functional theory calculations. Therefore, the abundant oxygen vacancies were more conducive to the dispersion of Ni, resulting in the formation of Ni nanoparticles, which enhanced the potential for hydrogen activation due to the increased number of exposed Ni and electronic effects. The high pentadecane selectivity was governed by small Ni nanoparticles. This study provides a novel strategy to obtain an efficient hydrodeoxygenation catalyst for converting biomass oil into biofuel.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI:
10.1016/s1872-2067(23)64410-9
Fischer-Tropsch synthesis to olefins (FTO) with high carbon efficiency is an important but challenging research target. Current routes for direct syngas conversion to olefins suffer from high CO2 selectivity and low olefin yields due to the inevitable water-gas shift (WGS) reaction. Herein, we report that product selectivity can be controlled by tuning the wettability of the environment around the active center through simple physical mixing of cobalt carbide (Co2C) with a hydrophobic SiO2 component. The suppressed WGS reactivity results in a greatly improved catalytic performance of Co2C, significantly decreased CO2 selectivity (from 47.8% to 16.8%), and increased olefin selectivity (by ~65%) and activity (by 30%). The local hydrophobic environment favors the rapid diffusion of water away from the Co2C active center, thus remarkably enhancing the linear adsorption of CO and suppressing the production of CO2 via WGS. This work provides a simple yet effective strategy to modulate the product selectivity and improve the carbon efficiency of the FTO process.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-03-21 , DOI:
10.1016/s1872-2067(23)64399-2
Ir nanoparticles (NPs) were synthesized via a colloidal method using tetradecyltrimethyl ammonium bromide (TTAB) as the ligand, and the supported Ir/BN catalysts were employed for selective hydrogenation of crotonaldehyde (CRAL). It was found that by proper thermal treatments, the TTAB-capped Ir NPs were very active and selective for the reaction. The Ir/BN catalyst calcined at 300 °C with surface TTAB residue gave a quasi-steady state turnover frequency (TOF) for crotyl alcohol (CROL) formation of 0.02 s−1 and a CROL selectivity of 94.4%, while that calcined at 500 °C with clean surface gave a TOF of 0.004 s−1 and a CROL selectivity of 56.2%. The Ir-TTAB interface was essential for the enhanced performance. In-situ IR spectra along with kinetic investigation revealed that TTAB improved CRAL adsorption and strengthened C=O adsorption, which accounted for high activity and selectivity. However, high coverage of TTAB on the Ir surface suppressed the H2 adsorption and consequently lowered the activity. Thus the findings provided useful information on the design of efficient catalysts for selective hydrogenation.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-03-21 , DOI:
10.1016/s1872-2067(23)64416-x
The most promising method to eliminate CO2 is to find large-scale and value-added applications of CO2 as a carbon resource. However, the utilization of CO2 as feedstock for basic chemicals has long been a great challenge owing to its high thermodynamic stability. Herein, we report the coupling conversion of CO2 with light alkanes over the HZSM-5 zeolite with much higher aromatic selectivity than light alkanes as the only reactant. A CO2 conversion of 17.5% and n-butane conversion of 100% with aromatic selectivity of 80% could be achieved by the coupling reaction at the CO2 to n-butane ratio of 0.475, in which CO2 not only acted as an agent for balancing hydrogen in the reaction but also partly (~25%) incorporated into the aromatic products. Methyl-substituted lactones (MLTOs) and methyl-substituted cycloalkenones (MCEOs) were identified as key intermediates during the coupling reaction. 13C isotope labeling experiments, 13C solid-state NMR, in-situ diffuse reflectance infrared Fourier transform spectroscopy, and density functional theory (DFT)calculations revealed that CO2 could react with carbonium ions generated from alkane cracking to form MLTOs, which could further get converted into MCEOs, thus generating aromatic compounds. This coupling reaction provides guidance for the direct utilization of CO2 to produce value-added chemicals with the simultaneous transformation of light alkanes.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI:
10.1016/s1872-2067(23)64422-5
Visible-light-driven photocatalytic hydrogen evolution reaction (HER) over a semiconductor provides an effective avenue to produce renewable clean energy and alleviate energy and environmental crises. However, the HER efficiency is still limited by the sluggish electron transfer process. Herein, a highly active covalent organic framework (COF) was constructed from the unusual benzimidazole monomer in a microwave-assisted solvothermal pathway. With single-atom Pt sites as cocatalyst, the catalyst exhibited an HER rate up to 115 mmol g–1 h–1 and a high turnover frequency of 4475.1 h–1 under visible-light irradiation. The above performance relied on the combination of benzimidazole moieties and COF framework, which, on the one hand, stabilized photogenerated electrons to prolong the electron lifetime, and on the other hand provided a strong host-guest interaction that resulted in the creation of single-atom Pt sites and the acceleration of the electron-transfer to the active sites for proton reduction. This work demonstrates the perspective of electron stabilization and interfacial charge transfer avenue construction in the HER process, which can be reached by a molecular-level design of COF-based organic semiconductors by using structural and functional diverse asymmetric building blocks.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-06-22 , DOI:
10.1016/s1872-2067(23)64445-6
Cytochrome P450s are versatile catalysts for biosynthesis applications. In the P450 catalytic cycle, two electrons are required to reduce the heme iron and activate the subsequent reductions through proposed electron transfer pathways (eTPs), which often represent the rate-limiting step in reactions. Herein, the P450 BM3 from Bacillus megaterium was engineered for improved catalytic performance by redesigning proposed eTPs. By introducing aromatic amino acids on eTPs of P450 BM3, the “best” variant P2H02 (A399Y/Q403F) showed 13.9-fold improved catalytic efficiency (kcat/KM = 913.5 L mol−1 s−1) compared with P450 BM3 WT (kcat/KM = 65.8 L mol−1 s−1). Molecular dynamics simulations and electron hopping pathways analysis revealed that aromatic amino acid substitutions bridging the cofactor flavin mononucleotide and heme iron could increase electron transfer rates and improve catalytic performance. Moreover, the introduction of tyrosines showed positive effects on catalytic efficiency by potentially protecting P450 from oxidative damage. In essence, engineering of eTPs by aromatic amino acid substitutions represents a powerful approach to design catalytically efficient P450s (such as CYP116B3) and could be expanded to other oxidoreductases relying on long-range electron transfer pathways.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-03-21 , DOI:
10.1016/s1872-2067(23)64397-9
Vinylene-linked covalent organic frameworks (COFs) are promising photocatalysts owing to their fully conjugated skeletons that facilitate charge carrier mobility. Constructing donor-acceptor (D-A) architectures could further enhance photoinduced charge generation and transport, thus promoting photocatalysis. Therefore, three D-A-type vinylene-linked COFs were fabricated via Knoevenagel polymerization for efficient photocatalysis. By varying the donor moieties from phenyl to 2,5-dimethylbenzene and 3,3’-dimethyl-1,1’-biphenyl in the skeletons, the light-harvesting, optical-bandgap, and charge-transfer properties of the COFs were precisely regulated. All three COFs exhibited attractive photocatalytic hydrogen evolution rates (HERs) upon visible-light irradiation, especially that fabricated using 2,4,6-trimethyl-1,3,5-triazine (TM) and 3,3’-dimethyl[1,1’-biphenyl]-4,4’-dicarboxaldehyde (DMA, TM-DMA-COF). TM-DMA-COF exhibited the strongest D-A interactions, excellent charge-carrier separation and transfer kinetics, and a reduced energy barrier for H2 formation. Thus, it afforded the highest HER of 4300 µmol h−1 gcat−1, surpassing those of most state-of-the-art COF photocatalysts. This study provides a simple and effective protocol for modulating the photocatalytic activities of COFs at the molecular level and an interesting insight into the relationship between structural design and photocatalytic performance.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI:
10.1016/s1872-2067(23)64408-0
Desirable catalysts possessing the ability to selectively break C–H bond and controllably catalyze C–C bond formation are highly demanded for the nonoxidative coupling of methane (NOCM). Herein, a series of Pt-Cu alloy catalysts including Pt1©Cu(111), Pt2©Cu(111) and Pt3©Cu(111) are deliberately designed and systematically studied for NOCM. Density functional theory calculations reveal that the Pt1, Pt2, and Pt3 sites on Cu(111) can selectively break the C–H bond to generate CH3, CH2, and CH species, respectively. However, direct coupling of corresponding CHx (x = 3, 2, 1) to form C2H6, C2H4, and C2H2 are favorable on Pt3, Pt1, and Pt2 sites on Cu(111), respectively. The different reactivity trends of the three Pt sites mainly originate from the varying bonding abilities of CHx species at the Pt sites. Microkinetic modeling manifests that the Pt1©Cu(111) is the most active for methane dissociation (TOF = 2.98 s–1 at 1000 K) and can selectively convert methane into ethylene with the highest selectivity up to 96.2% at 750 K. Moreover, Pt1©Cu(111) also shows superb stability under reaction conditions. Overall, our studies not only provide a comprehensive understanding of the reaction mechanism of NOCM on Pt single-atom sites (SASs) and Pt single-cluster sites (SCSs) but also predict that Pt SASs are advantageous over Pt SCSs for NOCM.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI:
10.1016/s1872-2067(23)64415-8
The selective electrochemical reduction of CO2 to CO is a promising solution for the design of carbon-neutral, sustainable processes. Achieving a highly selective single reduction product is still challenging because of the energetically favorable competing hydrogen evolution reaction. We report the fabrication of N-doped sponge-like porous graphitic carbon structures embedded with Fe nanoparticles (Fe@NPC) via the pre-modification of a metal-organic framework (IRMOF-3(Zn)) with carboxyferrocene, followed by pyrolysis. The as-prepared Fe@NPC exhibited a 96.4% CO Faradaic efficiency at –0.5 VRHE and good stability. The exceptional CO2 reduction performance is attributed to the unique structure of the composite catalyst, which provides abundant hierarchical pores that increase CO2 adsorption and mass transfer, and active Fe sites that synergistically accelerate the kinetics of CO generation. The in situ attenuated total reflectance-Fourier transform infrared analysis provided proof of the improved ability of Fe@NPC to accumulate the crucial intermediate *COOH compared with other pyrolyzed porous carbons. Fe@NPC was used in a Zn-CO2 battery that delivered a maximum power density of 3.0 mW cm–2, evidencing its potential for application in energy-converting devices.
International Journal of Automotive Technology ( IF 1.557 ) Pub Date: 2023-05-01 , DOI:
10.1016/s1872-2067(23)64424-9
Supported Pt nanoparticles (NPs) are highly active catalysts for heterogeneous catalytic hydrogenation reactions; however, controlling their selectivity remains the biggest challenge toward their applicability. Herein, we propose the formation of a highly selective and stable, surface-strained Pt-based nanocatalyst via a facile and scalable thermal reduction treatment. Spherical-aberration-corrected transmission electron microscopy (SACTEM) and various spectral analytic techniques reveal a strong metal-support interaction between the Pt NPs and carbon nanotubes (CNTs) support during the annealing process. Thereafter, a fraction of carbon atoms is etched from the carbon-coated Pt NPs, inducing a compressive strain on the surface of the Pt NPs. Notably, the chemoselectivity of the surface-strained Pt/CNTs-800H catalyst (where 800 represents the heat-treatment temperature; H represents a hydrogen atmosphere) is almost completely different compared to that of its pristine counterpart. This catalyst is used for the hydrogenation reactions of a styrene and nitrobenzene mixture as well as 4-nitrostyrene. Interestingly, similar findings were observed with 5 wt% Pt/C and Pt/rGO catalysts, confirming that this treatment could be generalized. Hence, it has great potential in the design and synthesis of carbon-based catalytic materials.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | ENGINEERING, MECHANICAL 工程:机械4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
25.20 | 28 | Science Citation Index Expanded | Not |